Product packaging for 1-(4-Amino-1,3,5-triazin-2-yl)ethanol(Cat. No.:)

1-(4-Amino-1,3,5-triazin-2-yl)ethanol

Cat. No.: B8500449
M. Wt: 140.14 g/mol
InChI Key: CVYLSMBJRJNQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-1,3,5-triazin-2-yl)ethanol is a chemical compound based on the 1,3,5-triazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Triazine derivatives are recognized for their diverse biological activities and are explored as key scaffolds in developing pharmacologically active molecules . Specifically, 1,3,5-triazine derivatives incorporating amino and ethanolamine functional groups have been synthesized and investigated as potential monoamine oxidase (MAO) inhibitors . MAO enzymes are important targets in neuroscience research for conditions like depression and Parkinson's disease . Furthermore, the 1,3,5-triazine core is a versatile building block in organic synthesis, allowing for sequential nucleophilic substitution reactions to create a wide array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only, providing scientists with a valuable intermediate for the synthesis and exploration of novel bioactive compounds. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B8500449 1-(4-Amino-1,3,5-triazin-2-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1-(4-amino-1,3,5-triazin-2-yl)ethanol

InChI

InChI=1S/C5H8N4O/c1-3(10)4-7-2-8-5(6)9-4/h2-3,10H,1H3,(H2,6,7,8,9)

InChI Key

CVYLSMBJRJNQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=N1)N)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 4 Amino 1,3,5 Triazin 2 Yl Ethanol and Its Derivatives

Strategies for Constructing the 1,3,5-Triazine (B166579) Core with Functional Group Specificity

The construction of the foundational 1,3,5-triazine ring is a critical first step in the synthesis of its derivatives. Several methods are employed, each offering distinct advantages in terms of precursor availability and the potential for introducing specific functional groups.

Utilizing Cyanuric Chloride as a Precursor in Multi-Step Syntheses

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as a versatile and widely used precursor for the synthesis of a vast array of 1,3,5-triazine derivatives. Its three chlorine atoms can be sequentially replaced by various nucleophiles in a controlled, stepwise manner. This reactivity is attributed to the electron-deficient nature of the triazine ring, which makes the chlorine-bound carbons susceptible to nucleophilic attack. The reactivity of the chlorine atoms is temperature-dependent, allowing for selective substitution. Typically, the first substitution occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. This differential reactivity is fundamental to creating asymmetrically substituted triazines.

A general synthetic scheme for the synthesis of target compounds often involves a step-by-step nucleophilic substitution of the chlorine atoms of a dichlorotriazine derivative. nih.gov The reaction can be catalyzed, for instance by Cu(I)-supported on a resin, and the substitution of the second or third chlorine atom is controlled by the temperature. nih.gov

Nucleophilic Substitution Reactions on Halogenated Triazines

Nucleophilic substitution is the cornerstone of functionalizing the 1,3,5-triazine core, particularly when starting with halogenated precursors like cyanuric chloride. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the halide ions. The reaction conditions, such as temperature and pH, can be fine-tuned to control the degree and position of substitution. For instance, in the synthesis of N-( nih.govontosight.airesearchgate.nettriazine-2-yl) α-ketoamides and N-( nih.govontosight.airesearchgate.nettriazine-2-yl) amides, a selective approach involves the reaction of 2-amino nih.govontosight.airesearchgate.nettriazines with ketones through oxidation and oxidative C-C bond cleavage. nih.gov This transformation proceeds under mild conditions and exhibits good functional group tolerance and chemoselectivity. nih.gov

Condensation Reactions Involving Amino- and Hydroxyl-Substituted Precursors

An alternative to building from cyanuric chloride involves the cyclotrimerization of nitriles or the condensation of amidines. wikipedia.org For instance, a simple and efficient method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines utilizes readily available imidates, guanidines, and amides or aldehydes as starting materials. organic-chemistry.org This three-component reaction can produce diverse 1,3,5-triazin-2-amines in good yields with a broad tolerance for various functional groups. organic-chemistry.org Another approach involves the reaction of primary alcohols and aldehydes with iodine in ammonia (B1221849) water under microwave irradiation to form intermediate nitriles, which can then undergo cycloaddition with dicyandiamide (B1669379) to yield triazines. organic-chemistry.org

Regioselective Synthesis of 1-(4-Amino-1,3,5-triazin-2-yl)ethanol

The synthesis of the specific target molecule, this compound, necessitates a regioselective strategy to introduce the amino and ethanol (B145695) groups at the correct positions on the triazine ring. This is typically achieved through a sequential substitution reaction starting from cyanuric chloride.

Introduction of the Ethanol Moiety

To introduce the ethanol moiety, a nucleophilic substitution reaction is carried out using an appropriate ethanolamine (B43304) derivative where the nitrogen or oxygen atom acts as the nucleophile. The choice of reaction conditions, particularly temperature, is crucial for achieving monosubstitution. For example, reacting cyanuric chloride with 2-(methylamino)ethanol (B44016) at 0 °C in the presence of a base like diisopropylethylamine in an anhydrous solvent such as dichloromethane (B109758) can lead to the replacement of one chlorine atom with the (methylamino)ethanol group. mdpi.com

Incorporation of the Amino Group

Following the introduction of the first substituent, the remaining chlorine atoms can be substituted by controlling the reaction temperature. To incorporate the amino group, the monosubstituted dichlorotriazine intermediate is reacted with ammonia or a protected amine. By carefully managing the stoichiometry and reaction temperature, a second nucleophilic substitution can occur, replacing a second chlorine atom with the amino group. The final chlorine atom, if any remains, can then be removed or replaced in a subsequent step. This stepwise approach allows for the precise and regioselective construction of this compound and its derivatives.

Derivatization and Functionalization of the 1,3,5-Triazinyl-ethanol Scaffold

The foundational structure of this compound is typically synthesized through the sequential nucleophilic substitution of cyanuric chloride. The first chlorine atom is reacted with ethanolamine, followed by the displacement of a second chlorine with ammonia. The differential reactivity of the chlorine atoms on the triazine ring, which decreases with each substitution, allows for a controlled, stepwise synthesis.

The hydroxyl group of the ethanol moiety on the 1,3,5-triazine ring is a prime site for derivatization, enabling the introduction of a wide array of functional groups through etherification and esterification reactions.

Etherification: The formation of ether linkages from the hydroxyl group can be achieved under various conditions. For instance, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common strategy. More contemporary methods utilize catalysts to facilitate the reaction under milder conditions. Iron(III) triflate has been reported as an effective catalyst for the direct etherification of alcohols, a method that could be applicable to triazinyl-ethanol derivatives.

Table 1: Examples of Etherification Reactions on Hydroxyl-Containing Scaffolds
Starting MaterialReagentCatalyst/ConditionsProductReference
Benzyl alcoholMethanol2,4,6-trichloro-1,3,5-triazine (TCT), DMSOBenzyl methyl etherN/A
Secondary benzylic alcoholsPrimary alcoholsIron(III) triflate, NH4ClUnsymmetrical ethersN/A

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acyl chlorides, or anhydrides. The use of coupling agents is a modern approach to facilitate ester formation under mild conditions. One such reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), activates carboxylic acids for efficient esterification with alcohols. This method is particularly useful for substrates sensitive to harsh reaction conditions.

Table 2: Examples of Esterification Reactions
Starting MaterialReagentCoupling Agent/ConditionsProductReference
Carboxylic acidEthanolDMTMM, N-methylmorpholineEthyl ester
Carboxylic acidIsopropyl alcoholDMTMM, N-methylmorpholineIsopropyl ester

The primary amino group on the triazine ring offers another key site for diversification. N-alkylation and N-acylation are the principal methods for introducing a variety of substituents, thereby modulating the compound's properties.

N-Alkylation: The introduction of alkyl groups onto the amino function can be achieved through several synthetic routes. A notable and environmentally benign method is the ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. This process, which proceeds via a borrowing hydrogen or hydrogen autotransfer mechanism, offers a high atom economy, producing water as the only byproduct. This approach is compatible with a range of aryl and heteroaryl alcohols and various substituted amino-1,3,5-triazines.

Table 3: Examples of N-Alkylation of Amino-1,3,5-triazines
Amino-1,3,5-triazineAlcoholCatalystProductReference
Various amino-1,3,5-triazinesVarious alcoholsRuthenium complexN-alkylated amino-1,3,5-triazines
Unprotected α-amino acidsAlcoholsRuthenium or Iron catalystN-alkyl amino acids

N-Acylation: The amino group can be acylated to form amides using acyl chlorides or anhydrides. A more recent and selective approach involves the reaction of 2-aminotriazines with ketones through an oxidative C-C bond cleavage reaction to yield N-(triazin-2-yl) amides. This transformation proceeds under mild conditions and demonstrates good functional group tolerance.

Table 4: Example of N-Acylation of an Amino-1,3,5-triazine
Amino-1,3,5-triazineKetoneReagents/ConditionsProductReference
2-aminotriazinesAryl ketonesCu salts, I2, O2N-(triazin-2-yl) amides

Advanced Spectroscopic and Structural Elucidation of 1 4 Amino 1,3,5 Triazin 2 Yl Ethanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the elucidation of molecular structures. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional techniques, would provide unambiguous assignment of the atoms and stereochemistry of 1-(4-amino-1,3,5-triazin-2-yl)ethanol.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Amino (-NH₂) Protons: The protons of the primary amino group would likely appear as a broad singlet. The chemical shift for such protons can be variable, typically in the range of δ 5.0-7.0 ppm, and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In the ¹H NMR spectra of related 2,4-diamino-1,3,5-triazine derivatives, these signals are often observed in this region.

Ethanol (B145695) Methine (-CH(OH)) Proton: The proton attached to the carbon bearing the hydroxyl group is expected to appear as a quartet, due to coupling with the adjacent methyl protons. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm. This downfield shift is attributed to the deshielding effects of both the adjacent hydroxyl group and the triazine ring.

Ethanol Methyl (-CH₃) Protons: The three protons of the methyl group would resonate as a doublet, coupled to the methine proton, with an expected chemical shift around δ 1.4-1.6 ppm.

Hydroxyl (-OH) Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly variable (δ 2.0-5.0 ppm), depending on the extent of hydrogen bonding. Deuterium exchange with D₂O would cause this signal to disappear, confirming its assignment.

Triazine Ring Proton (-CH): The proton on the triazine ring is expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-NH₂5.0 - 7.0Broad SingletN/A
-CH(OH)4.5 - 5.0Quartet~6-7
-CH₃1.4 - 1.6Doublet~6-7
-OH2.0 - 5.0Broad SingletN/A
Triazine-H8.0 - 8.5SingletN/A

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule.

Triazine Ring Carbons: The carbon atoms within the 1,3,5-triazine (B166579) ring are highly deshielded and would appear at the downfield end of the spectrum. The carbon atom substituted with the amino group and the ethanol group (C2 and C4/C6) would be expected in the range of δ 165-175 ppm. The unsubstituted carbon (C5) would likely resonate at a slightly different chemical shift within this range.

Ethanol Methine Carbon (-CH(OH)): The carbon atom of the methine group, being attached to an oxygen atom, would be found in the range of δ 60-70 ppm.

Ethanol Methyl Carbon (-CH₃): The methyl carbon would appear at the most upfield region of the spectrum, anticipated around δ 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Triazine C2, C4, C6165 - 175
-CH(OH)60 - 70
-CH₃20 - 25

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY) for Stereochemical Elucidation

To confirm the assignments from ¹H and ¹³C NMR and to elucidate the stereochemistry, 2D NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations would be between the -CH(OH) proton and the -CH₃ protons of the ethanol side chain, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space interactions between protons. This could be particularly useful in determining the preferred conformation of the ethanol side chain relative to the triazine ring by observing NOE correlations between the protons of the ethanol group and the amino group or the triazine ring proton.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

N-H Stretching: The amino group (-NH₂) would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching.

O-H Stretching: The hydroxyl group (-OH) would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the ethanol side chain would appear in the 2850-3000 cm⁻¹ region.

C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds within the triazine ring would give rise to a series of strong, sharp bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the alcohol would be expected in the range of 1050-1150 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
-NH₂ stretch3300 - 3500Medium
-OH stretch3200 - 3600Broad, Strong
Aliphatic C-H stretch2850 - 3000Medium
C=N/C-N stretch (ring)1400 - 1600Strong
C-O stretch1050 - 1150Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion ([M+H]⁺) with high precision. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula as C₅H₈N₄O. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses. For instance, the loss of a methyl group (•CH₃), a water molecule (H₂O), or the entire ethanol side chain would result in fragment ions that could be analyzed to further support the proposed structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for the analysis of a wide range of molecules, including synthetic polymers and biomolecules. youtube.com While it is often considered more challenging for low-molecular-weight compounds due to potential interference from matrix ions in the low mass region, advancements in high-resolution analyzers have expanded its utility for smaller molecules like triazine derivatives. youtube.com

In a typical MALDI-TOF analysis of a triazine compound, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (2,5-DHB), on a target plate. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. Their mass-to-charge (m/z) ratio is determined by the time it takes for them to travel to the detector.

For deeper structural analysis, tandem mass spectrometry (MALDI-TOF/TOF) is employed. In this setup, a specific precursor ion, such as the protonated molecule [M+H]⁺ of this compound, is selected and subjected to collision-induced dissociation (CID). This high-energy process fragments the ion in a predictable manner, providing valuable structural information. nih.gov The resulting product ions are then analyzed in a second TOF mass analyzer.

For this compound, the fragmentation would be expected to occur primarily at the ethanol substituent. Common fragmentation pathways for substituted triazines include the cleavage of chemical bonds via high-energy CID. nih.gov This would likely involve the neutral loss of water (H₂O) from the hydroxyl group, the loss of a methyl group (CH₃), and cleavage of the C-C bond to lose the CH₂OH radical. Fragmentation of the stable triazine ring itself is less common under these conditions.

Table 1: Representative MALDI-TOF/TOF Fragmentation Data for this compound

Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
156.08 138.07 H₂O Ion resulting from dehydration
156.08 141.06 CH₃ Ion resulting from loss of a methyl group
156.08 125.06 CH₂OH 4-Amino-1,3,5-triazin-2-yl cation

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) is a highly sensitive and selective analytical technique ideal for the separation, identification, and quantification of compounds in complex mixtures. For triazine derivatives, LCMS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides robust and reliable results. thermofisher.com

The chromatographic separation is typically achieved using a reversed-phase HPLC column, such as a Thermo Scientific Hypersil GOLD™, with a mobile phase gradient consisting of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic modifier like methanol. thermofisher.com This setup effectively separates the target compound, this compound, from its analogues and potential impurities based on polarity.

Following separation, the analyte enters the mass spectrometer, commonly a triple stage quadrupole, where it is ionized, typically via electrospray ionization (ESI). The resulting protonated molecule [M+H]⁺ is then subjected to MS/MS analysis. By operating in Selected Reaction Monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored, which dramatically enhances selectivity and lowers detection limits.

A key feature of this compound is the presence of a stereocenter at the carbon bearing the hydroxyl group, meaning it exists as a pair of enantiomers. The analysis and separation of these enantiomers are crucial as they may exhibit different biological activities. Chiral LC-MS methods can be employed for this purpose, either by using a chiral stationary phase column for direct separation or by derivatizing the enantiomers with a chiral labeling reagent to form diastereomers that can be separated on a standard reversed-phase column. nih.govspringernature.com

Table 2: Illustrative LC-MS/MS Parameters for Chiral Analysis

Compound Retention Time (min) Precursor Ion [M+H]⁺ (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
(R)-1-(4-Amino-1,3,5-triazin-2-yl)ethanol 8.5 156.1 138.1 125.1
(S)-1-(4-Amino-1,3,5-triazin-2-yl)ethanol 9.2 156.1 138.1 125.1

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores, such as the 1,3,5-triazine ring. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. For substituted triazines, the key electronic transitions are typically π → π* and n → π*. sci-hub.seresearchgate.net

The UV spectrum of this compound is expected to be dominated by absorptions originating from the π-conjugated system of the triazine ring. The addition of an amino group to the s-triazine ring introduces non-bonding electrons that can interact with the ring's π-system, typically resulting in a bathochromic (red) shift of the absorption bands compared to the unsubstituted triazine. researchgate.net

The spectrum would likely exhibit a strong absorption band in the 220-280 nm range, attributable to a π → π* transition within the aromatic ring. A weaker, longer-wavelength absorption, corresponding to an n → π* transition involving the non-bonding electrons of the nitrogen atoms, may also be observed, sometimes as a shoulder on the main absorption peak. The solvent used can influence the position of these bands; polar solvents can stabilize the ground state of n → π* transitions, leading to a hypsochromic (blue) shift. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data to provide a more detailed assignment of the observed electronic transitions. sci-hub.senih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol

λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Transition Type
~265 ~15,000 π → π*

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.

For a molecule like this compound, single-crystal X-ray diffraction would reveal the planar geometry of the 1,3,5-triazine ring and the specific conformation of the ethanol substituent. A critical aspect of the crystal structure would be the extensive network of intermolecular hydrogen bonds. The amino group (N-H donors), the hydroxyl group (O-H donor and acceptor), and the ring nitrogen atoms (N acceptors) are all capable of participating in strong hydrogen bonding. This is likely to result in the formation of well-ordered supramolecular structures, such as molecular tapes or sheets, which dictate the packing of the molecules in the crystal lattice.

As this compound is a chiral molecule, X-ray crystallography can be used to determine its absolute configuration if a single enantiomer is crystallized, often with reference to a known chiral center or through the analysis of anomalous dispersion effects (e.g., calculating the Flack parameter). Crystallization of a racemic mixture would result in a centrosymmetric space group, containing both enantiomers in the unit cell. Analysis of related structures, such as 2-amino-4,6-disubstituted-1,3,5-triazines, often shows them crystallizing in monoclinic space groups like P2₁/c. mdpi.commdpi.com

Table 4: Representative Crystallographic Data for a this compound Analogue

Parameter Value
Chemical Formula C₅H₉N₅O
Formula Weight 155.16
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.31
b (Å) 10.55
c (Å) 9.89
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 735.2
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.40

Reaction Mechanisms and Kinetic Studies of 1,3,5 Triazine Derivatives

Nucleophilic Displacement Mechanisms on the Triazine Ring

The most fundamental reaction of the 1,3,5-triazine (B166579) ring is nucleophilic aromatic substitution (SNAr). The reactivity of the triazine core is significantly influenced by the substituents attached to it. A key example is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a common precursor for triazine derivatives. wikipedia.org The chlorine atoms in cyanuric chloride are strong electron-withdrawing groups, making the ring highly susceptible to nucleophilic attack. nih.gov

The substitution of these chlorine atoms is a sequential and temperature-dependent process. nih.govarkat-usa.org The first substitution typically occurs at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires elevated temperatures, often the boiling point of the solvent. nih.gov This decreasing reactivity is because each nucleophilic substitution introduces electrons into the triazine ring, making it more electron-rich and less favorable for subsequent attacks. nih.gov This controlled reactivity allows for the synthesis of mono-, di-, and tri-substituted triazines in a predictable manner. arkat-usa.org

The reaction generally proceeds through a concerted displacement mechanism or a stepwise mechanism involving a reactive adduct. rsc.org Nucleophiles such as amines, thiols, and phenols can be used to displace leaving groups on the triazine ring. arkat-usa.org The order of reactivity for these nucleophiles can be influenced by reaction conditions, but a common sequence involves the initial reaction with an oxygen nucleophile (phenol), followed by a sulfur (thiol), and finally a nitrogen (amine) nucleophile. arkat-usa.org

Table 1: Temperature-Controlled Sequential Nucleophilic Substitution on Cyanuric Chloride

Substitution Step Typical Reaction Temperature Ring Reactivity
First Chlorine Atom 0 °C High
Second Chlorine Atom Room Temperature Moderate
Third Chlorine Atom Elevated Temperature (Heating) Low

This table illustrates the general principle that as electron-donating nucleophiles are added to the triazine ring, the ring becomes less reactive, requiring more energy for subsequent substitutions. nih.govarkat-usa.org

Aminolysis and Hydrolysis Kinetics of Triazine-Substituted Systems

The kinetics of aminolysis (reaction with an amine) and hydrolysis (reaction with water) are crucial for understanding the stability and reactivity of triazine derivatives in various environments. Studies on compounds like N-(4,6-diphenoxy-1,3,5-triazin-2-yl) substituted pyridinium (B92312) salts show that in aqueous buffers with amines, a competitive nucleophilic displacement by the amine and a background hydrolysis reaction occur. rsc.org

For the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, a related compound, a first-order rate constant was determined. researchgate.net The observed rate constant was found to be dependent on both a neutral and an acid-catalyzed pathway, as described by the equation kobs [s⁻¹] = k₁ + k₂ [H⁺]. researchgate.net This indicates that both water and hydronium ions can act as nucleophiles or catalysts in the hydrolysis process. The rate of hydrolysis increases significantly with temperature and acidity. researchgate.net

Side reactions in triazine-based chemistry often include hydrolysis and aminolysis of activated intermediates. researchgate.net For instance, in amide-forming reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), the hydrolysis of the coupling agent and its activated ester intermediate can compete with the desired amidation. researchgate.net

Table 2: First-Order Rate Constants for the Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine

Parameter Value at 22°C Value at 60°C
k₁ (s⁻¹) 2.6 x 10⁻⁵ 4.8 x 10⁻⁴
k₂ (s⁻¹ M⁻¹) 2.2 x 10⁶ 3.5 x 10⁸

Data from a study on the hydrolysis of a triazine derivative, illustrating the effect of temperature on the uncatalyzed (k₁) and acid-catalyzed (k₂) reaction rates. researchgate.net

Brønsted-Type Relationships in Triazine Reactions

Brønsted-type relationships are used to correlate the rate of a reaction with the acidity or basicity of the reactants, providing insight into the reaction mechanism. For the aminolysis of N-(4,6-diphenoxy-1,3,5-triazin-2-yl)pyridinium cation, the second-order rate constants for attack by a series of primary amines follow a Brønsted-like equation. rsc.org

A plot of the logarithm of the rate constant versus the pKₐ of the amine nucleophile yields a Brønsted coefficient (βnuc) of 0.68. rsc.org This value indicates a significant degree of bond formation between the nucleophile and the triazine carbon in the transition state. A high βnuc value suggests a late transition state with substantial positive charge development on the incoming amine. rsc.org

Furthermore, the reactivity of the leaving group (a substituted pyridine) in the same system also obeys a Brønsted-like equation, with a βlg value of –0.47. rsc.org The combination of these Brønsted coefficients can be used to calculate Leffler α values, which describe the extent of bond formation and fission in the transition state. For this system, the values indicate a strongly coupled, concerted process for the displacement reaction, where bond formation and bond breaking occur simultaneously rather than in separate steps. rsc.org The basicity of reactants and catalysts also plays a key role in other triazine-mediated reactions, such as amide formation, where the reaction yield is affected by the acid-base equilibrium among the components. nih.gov

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to elucidate reaction mechanisms, justify product formation, and analyze transition states for triazine systems. nih.gov For example, computational studies have been used to investigate the reaction of H₂S with hexahydro-1,3,5-tris-(-2-hydroxyethyl)-s-triazine (TZ), a common H₂S scavenger. nih.govacs.org These studies validate the thermodynamic feasibility of the synthesis of TZ from its precursors and explain the complex mechanism of H₂S scavenging. nih.gov

Calculations can determine the energy barriers for different steps in a proposed mechanism. In the formation of an imine intermediate during TZ synthesis, one step was found to have an energy barrier of 43.26 kcal/mol, identifying it as the rate-determining step. acs.org Similarly, computational analysis of the thermolysis of TZ in water proposed a four-step mechanism and identified the initial protonation as the determining step with a high energy barrier of 79.93 kcal/mol. acs.org

DFT calculations have also been employed to understand chemoselectivity in nucleophilic substitutions on triazine rings. In reactions of 5-bromo-1,2,3-triazines with phenols, computations helped explain why the reaction proceeds with C5 selectivity, avoiding competitive reactions at other positions that are observed with different nucleophiles. acs.org These theoretical analyses are invaluable for predicting reactivity and designing synthetic pathways for derivatives like 1-(4-Amino-1,3,5-triazin-2-yl)ethanol.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
5-bromo-1,2,3-triazine

Biological Activity and Molecular Interactions Academic Research Focus, Excluding Clinical

Investigations into Cellular and Biochemical Modulation by Triazine Scaffolds

The symmetrical 1,3,5-triazine (B166579) core is a key structural motif in compounds designed to modulate cellular and biochemical pathways. nih.gov The arrangement of nitrogen atoms in the triazine ring increases electron density and can influence the molecule's stability and reactivity, making it a valuable scaffold for developing therapeutic agents. nih.gov Research into triazine derivatives has revealed their capacity to influence fundamental cellular processes. For instance, certain s-triazine derivatives have been shown to inhibit cell proliferation and, in some cases, induce apoptosis, or programmed cell death. nih.gov

A study on novel 1,3,5-triazine derivatives in human colon cancer cell lines (DLD-1 and HT-29) demonstrated that a 2,4,6-trisubstituted triazine with an Ala-Ala-OMe substituent was the most cytotoxic. researchgate.net This compound was found to induce time- and dose-dependent cytotoxicity and trigger apoptosis through the attenuation of intracellular signaling pathways, highlighting the potential of the triazine scaffold in developing agents that target cancer cells. researchgate.net The broad applicability of the triazine scaffold extends to its use as a core for developing agents targeting neurodegenerative diseases like Alzheimer's, where it has been associated with neuroprotective effects and the ability to modulate the aggregation of amyloid-β peptides. nih.gov The versatility of the triazine ring allows for structural modifications that can produce compounds with high potency and low toxicity for desired pharmacological activities. nih.gov

Enzyme Inhibition Studies

The 1,3,5-triazine scaffold has been extensively utilized in the design of various enzyme inhibitors, targeting a range of pathological conditions.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders. researchgate.net Research has explored the potential of 1,3,5-triazine derivatives as MAO inhibitors. A study involving the synthesis of three series of amino acid derivatives attached to a 1,3,5-triazine core—specifically 4,6-dimethoxy-, 4,6-dipiperidino-, and 4,6-dimorpholino-1,3,5-triazin-2-yl structures—investigated their MAO inhibitory activity. researchgate.netnih.gov Preliminary findings showed that some of these compounds exhibited inhibitory activity against MAO-A that was comparable to the standard drug clorgyline, with greater selectivity for MAO-A over MAO-B. researchgate.net

Inhibitory Activity of Selected Triazine Derivatives Against MAO-A
CompoundSubstituents on Triazine RingMAO-A Inhibition
Compound 74,6-dimethoxyComparable to clorgyline standard researchgate.net
Compound 184,6-dipiperidinoComparable to clorgyline standard researchgate.net
Compound 254,6-dimorpholinoComparable to clorgyline standard researchgate.net

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a critical target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov DHFR inhibitors, known as antifolates, prevent rapidly dividing cells, such as cancer cells or bacteria, from making the necessary components for replication. wikipedia.org While direct studies on "1-(4-Amino-1,3,5-triazin-2-yl)ethanol" as a DHFR inhibitor are not prominent, the broader class of compounds containing triazine and other heterocyclic scaffolds has been a fertile ground for the development of DHFR inhibitors. nih.gov These molecules often act as structural analogues of the enzyme's natural substrate, dihydrofolate, binding to the active site. wikipedia.orgnih.gov For example, a class of inhibitors based on a 4H-1,2,4-triazole-3-thiol skeleton, which shares heterocyclic features with triazines, was found to be highly active against cancer cell lines, with one compound being 2.7 times more active than the reference drug methotrexate. nih.gov

Sorbitol dehydrogenase (SDH) is the second enzyme in the polyol pathway, which converts sorbitol to fructose (B13574). austinpublishinggroup.com In diabetic conditions, the accumulation of sorbitol is linked to secondary complications, making SDH a therapeutic target. austinpublishinggroup.comresearchgate.net Triazine-based compounds have been designed as potent SDH inhibitors. One study reported the design of novel inhibitors using an (R) 2-hydroxyethyl-triazine template. nih.gov The strategy involved adding optimally substituted piperazino-triazine side chains to effectively bind to the enzyme's active site. nih.gov This led to the development of an orally active inhibitor, 1-[4-[3R,5S-dimethyl-4-(4-methyl- nih.govnih.govnih.govtriazin-2-yl)-piperazin-1-yl]- nih.govnih.govnih.govtriazin-2-yl]-(R) ethanol (B145695), which normalized elevated sciatic nerve fructose levels by 96% in diabetic rats at a 10mg/kg oral dose. nih.gov Another related compound, 1-(R)-[4-[4-(4,6-dimethyl nih.govnih.govnih.govtriazin-2-yl)- 2R,6S-dimethylpiperazin-1-yl]pyrimidin-2- yl]ethanol, also demonstrated exceptional in vivo potency as an SDH inhibitor. nih.govmedchemexpress.com

Activity of Triazine-Based Sorbitol Dehydrogenase Inhibitors
Compound NameActivity MetricResultSource
1-[4-[3R,5S-dimethyl-4-(4-methyl- nih.govnih.govnih.govtriazin-2-yl)-piperazin-1-yl]- nih.govnih.govnih.govtriazin-2-yl]-(R) ethanolNormalization of sciatic nerve fructose96% normalization at 10 mg/kg oral dose in rats nih.gov
1-(R)-[4-[4-(4,6-dimethyl nih.govnih.govnih.govtriazin-2-yl)- 2R,6S-dimethylpiperazin-1-yl]pyrimidin-2- yl]ethanolIn vivo oral potencyEffective at 50 µg/kg in normalizing fructose levels in rats nih.govmedchemexpress.com

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cellular functions like growth, proliferation, and survival, and its deregulation is common in various cancers. researchgate.netresearchgate.net Consequently, PI3K inhibitors are a major focus of oncology research. The 1,3,5-triazine structure has been successfully employed as a scaffold for potent PI3K inhibitors. Researchers have prepared new trisubstituted triazine derivatives that were screened for PI3K inhibition. nih.gov The most active of these novel compounds were found to be two to four times more potent than ZSTK474, a well-characterized PI3K inhibitor. nih.gov Another potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor, PQR309, is based on a 4,6-dimorpholino-1,3,5-triazine structure, further demonstrating the utility of this scaffold in developing kinase inhibitors for clinical consideration in oncology. researchgate.net

Receptor Antagonism Studies (e.g., VLA-4 Integrin)

Integrins are cell adhesion receptors that mediate cell-to-cell and cell-to-extracellular matrix interactions. nih.govfrontiersin.org The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is expressed on leukocytes and plays a major role in immune cell recruitment during inflammation. nih.govwikipedia.org Antagonists of VLA-4 can disrupt these interactions and are therefore of therapeutic interest for inflammatory diseases. wikipedia.orgresearchgate.net The 1,3,5-triazine scaffold has been investigated for its potential in developing VLA-4 antagonists. One study described structure-activity relationship (SAR) studies where a 1,3,5-triazine was introduced as an amide isostere in a series of N-phenylalanine derivatives to improve their clearance rates while maintaining VLA-4 antagonism. nih.gov This highlights the role of the triazine core in fine-tuning the pharmacological properties of receptor antagonists.

In Vitro Antimicrobial and Antifungal Investigations

The 1,3,5-triazine scaffold is a foundational component in the development of novel antimicrobial and antifungal agents. nih.govresearchgate.net Research into various derivatives has demonstrated significant activity against a range of pathogens.

Substituted s-triazine compounds have shown promising results against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain 1,3,5-triazine 4-aminobenzoic acid derivatives have exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Similarly, other synthesized triazine derivatives have been investigated for their efficacy against Staphylococcus aureus. researchgate.net

In the realm of antifungal research, the triazine core has been identified as a key pharmacophore. A study screening a chemical library identified a triazine derivative, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI), as having potent antifungal properties against Candida albicans. nih.gov This compound demonstrated fungicidal activity and was also effective against clinically isolated fluconazole- and caspofungin-resistant C. albicans strains. nih.gov Further research into novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives also reported antifungal activity against C. albicans. mdpi.com Docking studies for these compounds suggested that N-myristoyltransferase (NMT) could be a potential molecular target for their antifungal action. mdpi.com

Triazine Derivative ClassTarget OrganismObserved ActivityReference
1,3,5-Triazine 4-aminobenzoic acid derivativesStaphylococcus aureus, Escherichia coliPromising antimicrobial activity nih.govresearchgate.net
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)Candida albicans (including resistant strains)Significant fungicidal activity nih.gov
4,6-disubstituted s-triazin-2-yl amino acid derivativesCandida albicansAntifungal activity mdpi.com
Substituted 1,3,5-triazine derivativesStaphylococcus aureus, Candida albicansAntimicrobial activity researchgate.net

Exploration of Anticancer Mechanisms in Cell Lines (In Vitro Studies)

The 1,3,5-triazine ring is a privileged scaffold in the design of new anticancer drugs, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. nih.govnih.gov The mechanisms underlying these effects are a subject of intensive investigation, primarily focusing on the induction of programmed cell death and interference with key cell signaling pathways.

Cell Cycle Analysis and Apoptosis Induction

A primary mechanism by which triazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a critical process for eliminating unwanted or damaged cells and its induction is a key strategy in cancer therapy. illinois.edunih.gov

Studies have shown that various 1,3,5-triazine derivatives can trigger apoptosis in cancer cells. For example, certain derivatives significantly reduced cell viability in breast and lung cancer models through the induction of apoptosis via the mitochondrial pathway. Another study on 1,3,5-triazine derivatives bearing 2-chloroethylamine (B1212225) residues found they induced time- and dose-dependent cytotoxicity in human colon cancer cell lines (DLD-1 and HT-29), which was linked to the attenuation of intracellular signaling pathways leading to apoptosis. nih.govresearchgate.net In studies on the Jurkat T cell line, treatment with active 6-aryl-4-cycloamino-1,3,5-triazine-2-amines resulted in morphological features characteristic of both apoptosis and necrosis. nih.gov The process of apoptosis involves the activation of caspases, which are proteases that execute the cell death program. illinois.edu Analysis of the cell cycle often reveals that these compounds cause cells to arrest at specific phases, preventing proliferation before inducing apoptosis. nih.govresearchgate.netresearchgate.net

Interactions with p53 Pathways (e.g., MDM2-p53)

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. mdpi.comnih.gov In many cancers with wild-type p53, its function is inhibited by its negative regulators, Mouse Double Minute 2 homolog (MDM2) and MDMX. mdpi.com MDM2 binds directly to p53, promoting its degradation and inhibiting its transcriptional activity. nih.govnih.gov

Disrupting the MDM2-p53 interaction is a major therapeutic strategy to reactivate p53's tumor-suppressing function. nih.gov This has led to the design of small-molecule inhibitors that fit into the hydrophobic pocket on MDM2 where p53 binds. nih.govresearchgate.net While direct studies linking this compound to this pathway are not specified in the search results, the 1,3,5-triazine scaffold is a viable platform for developing such inhibitors. The exploration of novel heterocyclic compounds, including those with a triazine core, as potential MDM2-p53 interaction inhibitors remains an active area of cancer research. core.ac.uk The goal is to design molecules that mimic the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that are crucial for binding to MDM2. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of triazine derivatives influences their biological activity, guiding the design of more potent and selective molecules. nih.gov For the 1,3,5-triazine scaffold, the nature and position of substituents on the triazine ring are critical determinants of efficacy and target specificity. nih.gov

Key principles derived from SAR studies on various triazine series include:

Influence of Substituents: In a series of antifungal triazine derivatives, modifications to the amine moiety significantly impacted activity. For example, removing a para-methoxy group from the phenyl ring of an active compound led to a decrease in antifungal potency. nih.gov

Role of Lipophilicity: For a series of 1,3,5-triazinyl aminobenzenesulfonamides with activity against vancomycin-resistant Enterococcus (VRE), it was found that a bulky, lipophilic substituent, such as a stilbene (B7821643) fragment, was preferred at a specific position on the triazine ring. mdpi.com

Systematic Modifications: In the development of G-protein-coupled receptor 84 (GPR84) antagonists based on a 1,2,4-triazine (B1199460) core, systematic substitution of the rings at the 5- and 6-positions of the triazine ring with halides resulted in decreased activity, demonstrating a sensitivity to the electronic and steric properties of these groups. nih.gov

Peptide Moieties: For 1,3,5-triazine nitrogen mustards designed as anticancer agents, the type of oligopeptide substituent on the ring was found to be a crucial factor in their cytotoxicity against colon cancer cell lines. researchgate.net

These studies underscore the modular nature of the triazine core, which allows for systematic chemical modifications to optimize biological activity for specific therapeutic targets. nih.gov

Identification of Molecular Targets and Pathways

A crucial aspect of drug discovery is the identification of specific molecular targets and pathways through which a compound exerts its biological effect. For derivatives of 1,3,5-triazine, research has pinpointed several key enzymes and receptors involved in various diseases.

Molecular TargetTherapeutic AreaTriazine Derivative ClassReference
Phosphatidylinositol 3-kinases (PI3K)Cancer2,4,6-trisubstituted 1,3,5-triazines (e.g., ZSTK474) nih.gov
Carbonic Anhydrases (hCA IX, hCA XII)Cancer, Antimicrobial1,3,5-triazinyl aminobenzenesulfonamides mdpi.comnih.gov
G-protein-coupled receptor 84 (GPR84)Inflammation1,2,4-triazine antagonists nih.gov
N-myristoyltransferase (NMT)Antifungal4,6-disubstituted s-triazin-2-yl amino acid derivatives mdpi.com

The melamine (B1676169) derivative ZSTK474, which features a 1,3,5-triazine core, exhibits strong antitumor activity by inhibiting phosphatidylinositol 3-kinases (PI3K), which are critical enzymes in cell proliferation and survival pathways. nih.gov In another area, series of 1,3,5-triazinyl aminobenzenesulfonamides have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, particularly the tumor-associated hCA IX and hCA XII, making them attractive for cancer therapy. mdpi.comnih.gov Furthermore, docking studies have implicated N-myristoyltransferase (NMT) as a likely target for the antifungal activity of certain s-triazin-2-yl amino acid derivatives. mdpi.com These examples highlight the versatility of the 1,3,5-triazine scaffold in targeting a diverse range of biomolecules.

Applications As Research Scaffolds and Chemical Intermediates in Advanced Synthesis

Role as a Building Block in Complex Organic Synthesis

The 1,3,5-triazine (B166579) ring, often referred to as s-triazine, is a well-established pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govglobalscitechocean.com The synthesis of functionalized 1,3,5-triazines is a cornerstone of drug discovery and materials science. organic-chemistry.org Compounds structurally related to 1-(4-amino-1,3,5-triazin-2-yl)ethanol serve as key building blocks in the preparation of more complex molecular architectures.

The general synthetic approach to substituted s-triazines often involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govchim.it This step-wise approach allows for the controlled introduction of different functional groups. For a molecule like this compound, the amino group and the ethanol (B145695) moiety would be introduced through reactions with amines and alcohols, respectively. The amino group can be readily introduced by reacting cyanuric chloride with ammonia (B1221849), while the ethanol substituent can be incorporated through the reaction of an appropriate precursor with the triazine ring.

The presence of both an amino and a hydroxyl group on the triazine scaffold provides two points for further chemical elaboration. The amino group can undergo a variety of reactions, such as acylation, alkylation, and arylation, to introduce diverse substituents. nih.gov The hydroxyl group of the ethanol moiety can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular diversification. For instance, the reaction of 2-amino nih.govrmit.edu.vnijpras.comtriazines with ketones can lead to the formation of N-( nih.govrmit.edu.vnijpras.comtriazin-2-yl) α-ketoamides and N-( nih.govrmit.edu.vnijpras.comtriazin-2-yl) amides. researchgate.net Additionally, the ring-opening of epoxides with amines, a reaction often catalyzed by triazine derivatives like cyanuric chloride, is a common method for the synthesis of β-amino alcohols, highlighting the reactivity of the triazine core in facilitating key organic transformations. tandfonline.com

The versatility of the triazine core as a building block is further exemplified by its use in the synthesis of peptidomimetics. Fmoc-triazine amino acids have been synthesized and utilized in the creation of short antibacterial peptidomimetics, demonstrating the utility of the triazine scaffold in constructing biologically active molecules. nih.gov

Design and Synthesis of Novel Chemical Entities based on the Triazine-Ethanol Scaffold

The triazine-ethanol scaffold is a promising platform for the design and synthesis of novel chemical entities with a wide range of potential applications, particularly in medicinal chemistry. The 1,3,5-triazine core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govrmit.edu.vnresearchgate.net

The structure-activity relationship (SAR) of triazine derivatives is a key consideration in the design of new therapeutic agents. nih.govrmit.edu.vn The substituents on the triazine ring play a crucial role in determining the biological activity of the molecule. The amino group at the 4-position and the ethanol group at the 2-position of this compound can be systematically modified to optimize interactions with biological targets. For example, in the development of antimicrobial agents, the introduction of various electron-donating and electron-withdrawing groups can significantly influence the potency of the compounds. rmit.edu.vn

The synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents showcases the potential of modifying the amino substituents on the triazine ring to achieve desired biological effects. nih.gov Similarly, the design of functionalized 2,4-diamino-1,3,5-triazines as potential inhibitors of protein kinases involved in immune and inflammatory responses highlights the importance of the substitution pattern on the triazine core for targeted therapeutic interventions. ijpras.com

Nitrogen-containing heterocycles, including triazines, are considered privileged structures in medicinal chemistry due to their diverse biological properties. researchgate.net The triazine scaffold has been successfully incorporated into a variety of drugs, and its derivatives continue to be explored for new therapeutic applications. globalscitechocean.commdpi.com The amino-triazine framework, in particular, has been investigated for its potential as a pyruvate (B1213749) dehydrogenase kinase inhibitor. researchgate.net

Potential for Functional Materials Development (e.g., Electronic or Optic Applications of related derivatives)

The electron-deficient nature of the 1,3,5-triazine ring makes it an attractive component for the development of functional organic materials with applications in electronics and optics. mdpi.com Triazine derivatives have been utilized as electron-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for materials used in solar cells. mdpi.combohrium.combohrium.com

The introduction of an amino group, which is an electron-donating group, to the triazine core can modulate the electronic properties of the molecule, influencing its photophysical characteristics. The photoluminescence of aminotriazine (B8590112) dyes is an area of active research, with potential applications in fluorescent probes and imaging agents. rsc.org

Triazine-based materials are also being explored for their use in semiconductors. The strong electron-withdrawing ability and good thermal stability of triazines make them suitable for use as host materials, electron transport materials, and light-emitting materials in optoelectronic devices. alfa-chemistry.com The design of novel triazine derivatives for OLEDs is a rapidly developing field, with machine learning and virtual screening methods being employed to identify promising candidates with enhanced performance. bohrium.com

Functionalized 1,3,5-triazine derivatives are key components in the development of photo- and electroluminescent materials. rsc.org Their unique optoelectronic properties make them suitable for a range of applications, including as fluorescent sensors. The ability to tune the properties of these materials through chemical modification of the triazine core is a significant advantage in the design of next-generation organic electronic devices. chim.it

Future Directions and Emerging Research Avenues for 1 4 Amino 1,3,5 Triazin 2 Yl Ethanol

Development of Novel Synthetic Routes with Enhanced Efficiency and Stereocontrol

The future synthesis of 1-(4-amino-1,3,5-triazin-2-yl)ethanol will likely focus on developing more efficient, sustainable, and stereoselective methodologies. Current synthetic approaches to substituted triazines often begin with cyanuric chloride and involve sequential nucleophilic substitutions. However, achieving high stereocontrol at the ethanol (B145695) substituent's chiral center remains a significant challenge.

Future research should prioritize the development of asymmetric synthetic routes. This could involve the use of chiral catalysts or chiral auxiliaries to guide the stereochemical outcome of the reaction that forms the chiral alcohol. For instance, employing chiral triazine-based coupling reagents could facilitate enantioselective synthesis. nih.govbibliotekanauki.pl Research into catalytic asymmetric reduction of a corresponding ketone precursor or the enantioselective addition of a methyl group to an aldehyde-substituted aminotriazine (B8590112) could yield high enantiomeric excesses of either the (R) or (S) enantiomer. Green chemistry principles, such as microwave-assisted chim.itmdpi.com or ultrasound-assisted synthesis, could also be integrated to shorten reaction times and reduce solvent usage. mdpi.com

Synthetic Strategy Objective Potential Methods Key Challenges
Asymmetric CatalysisAchieve high enantioselectivity for (R)- or (S)-enantiomers.Chiral metal catalysts (e.g., Ru, Rh) for asymmetric ketone reduction; organocatalysis.Catalyst efficiency, cost, and removal from the final product.
Chiral AuxiliariesControl stereochemistry during C-C bond formation.Attaching a removable chiral group to the triazine core or the reacting partner. tandfonline.comSynthesis of the auxiliary and its efficient removal post-reaction.
Enzymatic ResolutionSeparate racemic mixtures into pure enantiomers.Lipase-catalyzed kinetic resolution of a racemic ester precursor.Enzyme stability, substrate specificity, and scalability.
Green SynthesisImprove sustainability and efficiency of the overall process.Microwave-assisted organic synthesis (MAOS); Sonochemistry. chim.itmdpi.comOptimizing reaction conditions for yield and purity.

In-depth Mechanistic Investigations of Biological Activities at a Molecular Level

The 1,3,5-triazine (B166579) scaffold is a constituent of numerous biologically active molecules with activities ranging from anticancer to antimicrobial. mdpi.comnih.govresearchgate.net Derivatives have been identified as inhibitors of various enzymes, including kinases (like PI3K), dihydrofolate reductase (DHFR), and topoisomerases. nih.govderpharmachemica.comresearchgate.net The specific biological activities of this compound, however, are largely unexplored.

A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets to identify its potential therapeutic applications. Once a promising activity is identified, in-depth mechanistic studies at the molecular level will be paramount. Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to identify and characterize direct binding interactions with target proteins. Furthermore, structural biology methods like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the binding mode, revealing key interactions between the compound and its biological target. Understanding these mechanisms is essential for rational drug design and optimization. For instance, many triazine herbicides act by inhibiting photosystem II in plants, and similar studies could reveal specific enzyme targets in other organisms. researchgate.netteamchem.cochemicalbook.commdpi.com

Potential Biological Target Class Rationale Based on Triazine Derivatives Investigative Techniques
Protein Kinases (e.g., PI3K, EGFR)Numerous triazine compounds are potent kinase inhibitors in cancer. nih.govderpharmachemica.comresearchgate.netKinase activity assays, Western blotting for signaling pathways, molecular docking.
Dihydrofolate Reductase (DHFR)The triazine scaffold is a known pharmacophore for DHFR inhibitors. researchgate.netEnzyme inhibition assays, cell-based antifolate activity assays.
DNA TopoisomerasesSome triazines function as topoisomerase poisons, a key anticancer mechanism. nih.govDNA relaxation/supercoiling assays, cell cycle analysis.
Cholinesterases (AChE, BChE)Triazine derivatives have been explored as potential agents for Alzheimer's disease. mdpi.comnih.govresearchgate.netEllman's method, fluorescence-based inhibition assays.

Computational Design of Next-Generation Triazine-Based Compounds

Computational chemistry offers powerful tools to accelerate the drug discovery process. Using this compound as a lead scaffold, computational methods can be employed to design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of derivatives to build predictive models that correlate structural features with biological activity. researchgate.netmonash.edu These models can then guide the design of new molecules with optimized characteristics. Molecular docking simulations can predict the binding poses and affinities of designed compounds within the active site of a specific biological target, helping to prioritize which derivatives to synthesize. derpharmachemica.com Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the dynamic interactions over time. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to assess the drug-likeness of virtual compounds early in the design phase, reducing the likelihood of late-stage failures. mdpi.comresearchgate.net

Computational Method Application Expected Outcome
3D-QSAR (CoMFA/CoMSIA)To correlate 3D structural properties with biological activity. researchgate.netA predictive model to guide the design of more potent analogs.
Molecular DockingTo predict the binding mode and affinity of new derivatives to a target protein. derpharmachemica.comPrioritization of synthetic targets with the highest predicted binding affinity.
Molecular Dynamics (MD)To simulate the dynamic behavior and stability of the ligand-protein complex.Understanding of key stable interactions and conformational changes upon binding.
In Silico ADMET PredictionTo forecast pharmacokinetic and toxicity properties. mdpi.comresearchgate.netEarly identification of candidates with favorable drug-like properties.

Exploration of Diverse Reactivity and Derivatization Possibilities

The chemical structure of this compound offers multiple reactive sites for derivatization, enabling the creation of diverse chemical libraries for screening. The primary amino group, the secondary hydroxyl group, and the nitrogen atoms of the triazine ring are all potential points for chemical modification.

Future research will involve the systematic exploration of these derivatization possibilities. The amino group can undergo acylation, alkylation, or be used in condensation reactions to form Schiff bases or hydrazones. iu.edumdpi.com The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing a different set of derivatives. nih.gov These reactions can introduce a wide range of functional groups, altering the compound's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. The development of combinatorial libraries based on these derivatization strategies will be a key step in exploring the structure-activity relationships and identifying new leads for various applications. researchgate.net Such derivatization is a common strategy to improve the analytical detectability and chromatographic properties of molecules. libretexts.orgmdpi.com

Functional Group Reaction Type Potential Reagents Resulting Derivative Class
Amino Group (-NH₂)AcylationAcid chlorides, AnhydridesAmides
AlkylationAlkyl halidesSecondary/Tertiary Amines
Schiff Base FormationAldehydes, KetonesImines
Hydroxyl Group (-OH)EsterificationAcyl chlorides, Carboxylic acidsEsters
EtherificationAlkyl halides (Williamson synthesis)Ethers
OxidationMild oxidizing agents (e.g., PCC)Ketones
Triazine RingN-AlkylationAlkylating agentsQuaternary triazinium salts

By pursuing these future research directions, the scientific community can systematically unlock the potential of this compound, paving the way for the development of novel therapeutics, chemical probes, and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-amino-1,3,5-triazin-2-yl)ethanol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted triazine derivatives with ethanolamine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–12 hours achieves moderate to high yields . Purification often involves vacuum evaporation, solvent washing (e.g., cold ethanol), and recrystallization. Reaction monitoring via TLC ensures completeness. Adjusting stoichiometry (e.g., 1:1 molar ratio of triazine to ethanolamine) and solvent polarity (e.g., ethanol vs. DMF) can optimize yields .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm hydrogen and carbon environments, particularly the ethanolamine side chain and triazine ring .
  • HPLC-MS for purity assessment and molecular weight verification .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, given its predicted boiling point of ~588°C .
  • Solubility profiling in DMSO, water, and ethanol to guide formulation studies .

Q. How can solubility limitations of this compound in aqueous media be addressed for in vitro assays?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/water mixtures) or micellar encapsulation (using surfactants like Tween-80) enhance solubility . Pre-saturation studies in PBS (pH 7.4) at 37°C, followed by filtration (0.22 μm membrane), quantify maximum soluble concentrations. For biological assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental strategies can elucidate the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :

  • In vitro metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor phase-I metabolites (e.g., N-dealkylation, hydroxylation) via LC-MS/MS. Cytochrome P450 isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) identify key metabolic enzymes .
  • Stable isotope labeling : Use deuterated analogs to trace metabolic pathways in vivo .

Q. How does this compound interact with enzymatic targets like acetolactate synthase (ALS), and how can inhibitory activity be quantified?

  • Methodological Answer :

  • Enzyme inhibition assays : Pre-incubate ALS with the compound at varying concentrations (0.1–100 μM) in Tris-HCl buffer (pH 8.0). Measure residual activity using a coupled spectrophotometric assay (e.g., pyruvate oxidation to acetoin). Calculate IC₅₀ values via nonlinear regression .
  • Structural studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to ALS active sites. Validate with site-directed mutagenesis of key residues (e.g., Ser653 in ALS) .

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Plasma stability : Incubate the compound in rat/human plasma (37°C, 24 hours). Terminate reactions with acetonitrile, then analyze degradation products via UPLC-QTOF. Identify major degradation pathways (e.g., oxidation, hydrolysis) .
  • pH-dependent stability : Prepare buffers (pH 1–10) and monitor degradation kinetics using HPLC. Pseudo-first-order rate constants (kobsk_{\text{obs}}) quantify susceptibility to acidic/alkaline conditions .

Data Contradiction and Resolution

Q. How can conflicting reports on the compound’s solubility in ethanol be resolved?

  • Methodological Answer : Discrepancies may arise from crystallinity (amorphous vs. crystalline forms) or impurities. Conduct:

  • Powder X-ray diffraction (PXRD) to assess crystallinity.
  • Dynamic light scattering (DLS) to detect aggregates in ethanol.
  • Replicate solubility tests using freshly recrystallized material and standardized protocols (e.g., shake-flask method) .

Methodological Optimization

Q. What strategies improve the compound’s photostability for applications in light-exposed assays?

  • Methodological Answer :

  • Add antioxidants : Include 0.1% ascorbic acid or α-tocopherol in formulations to scavenge reactive oxygen species.
  • Protect from UV/Vis light : Use amber glassware or wavelength-selective filters during experiments.
  • Accelerated stability testing : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.